4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine 4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine
Brand Name: Vulcanchem
CAS No.: 55438-65-8
VCID: VC3950065
InChI: InChI=1S/C20H24N2O/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)22-15-19(16-22)21-11-13-23-14-12-21/h1-10,19-20H,11-16H2
SMILES: C1COCCN1C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C20H24N2O
Molecular Weight: 308.4 g/mol

4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine

CAS No.: 55438-65-8

Cat. No.: VC3950065

Molecular Formula: C20H24N2O

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine - 55438-65-8

Specification

CAS No. 55438-65-8
Molecular Formula C20H24N2O
Molecular Weight 308.4 g/mol
IUPAC Name 4-(1-benzhydrylazetidin-3-yl)morpholine
Standard InChI InChI=1S/C20H24N2O/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)22-15-19(16-22)21-11-13-23-14-12-21/h1-10,19-20H,11-16H2
Standard InChI Key WESDDKGEBHTDKM-UHFFFAOYSA-N
SMILES C1COCCN1C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES C1COCCN1C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine is systematically named to reflect its fused heterocyclic structure. The azetidine ring (a four-membered saturated ring with one nitrogen atom) is substituted at the 1-position with a diphenylmethyl group and at the 3-position with a morpholine moiety. Alternative synonyms include 4-(1-benzhydrylazetidin-3-yl)morpholine and 1-(diphenylmethyl)-3-(morpholino)azetidine . Its molecular structure is depicted below:

Structural Formula:

NONC6H5C6H5\begin{array}{ccc} & \text{N} & \\ \text{O} & \text{N} & \text{C}_6\text{H}_5 \\ & | & \\ \text{C}_6\text{H}_5 & & \\ \end{array}

Physicochemical Properties

  • Molecular Weight: 308.4 g/mol .

  • Appearance: Typically a colorless to pale-yellow solid .

  • Solubility: Likely soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) based on structural analogs .

  • Stability: Sensitive to strong acids/bases due to the azetidine ring’s strain and the morpholine’s basic nitrogen .

Synthesis and Optimization Strategies

Key Synthetic Routes

The synthesis of 4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine involves multi-step protocols, often leveraging nucleophilic substitution and protection/deprotection strategies:

Nucleophilic Substitution of Azetidine Precursors

Azetidine derivatives are commonly synthesized via ring-opening reactions of electrophilic precursors. For example, 3-amino-azetidines can react with fluoroquinolone nuclei or aryl halides to introduce substituents . In one approach, 1-(diphenylmethyl)azetidin-3-ol is oxidized to the corresponding ketone using tetrapropylammonium perruthenate (TPAP) and 4-methylmorpholine N-oxide (NMO), followed by reductive amination with morpholine .

Representative Reaction:

1-(Diphenylmethyl)azetidin-3-olTPAP, NMOCH2Cl21-(Diphenylmethyl)azetidin-3-oneNaBH4MorpholineTarget Compound\text{1-(Diphenylmethyl)azetidin-3-ol} \xrightarrow[\text{TPAP, NMO}]{\text{CH}_2\text{Cl}_2} \text{1-(Diphenylmethyl)azetidin-3-one} \xrightarrow[\text{NaBH}_4]{\text{Morpholine}} \text{Target Compound}

Improvements in Yield and Scope

Patent WO2000063168A1 highlights enhanced azetidine synthesis methods, achieving higher yields (up to 81%) through optimized conditions such as cesium carbonate in dimethyl sulfoxide at 85°C . These advances facilitate access to structurally diverse analogs for drug discovery.

Structural and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct NMR data for 4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine is limited, analogs provide insight:

  • 1H NMR: Expected signals include aromatic protons (δ\delta 7.2–7.5 ppm), azetidine CH2_2 groups (δ\delta 3.0–4.0 ppm), and morpholine protons (δ\delta 2.5–3.5 ppm) .

  • 13C NMR: The diphenylmethyl carbons resonate near δ\delta 140 ppm, while the azetidine and morpholine carbons appear between δ\delta 40–70 ppm .

X-ray Crystallography

No crystal structure is reported for this compound, but related azetidine-morpholine hybrids exhibit chair conformations for the morpholine ring and puckered azetidine rings .

Applications in Pharmaceutical Research

Role in Combinatorial Chemistry

The compound’s modular structure makes it a valuable building block for generating diverse libraries. Its azetidine and morpholine moieties serve as pharmacophores in antimicrobial and neurokinin antagonist agents . For example:

  • Fluoroquinolone Derivatives: Substitution at the azetidine 3-position enhances antibacterial activity .

  • Tachykinin Antagonists: Used in treating emesis and depression via neurokinin receptor modulation .

Drug Optimization

The diphenylmethyl group improves lipid solubility, aiding blood-brain barrier penetration. This feature is exploited in central nervous system (CNS) drug candidates .

Recent Advances and Future Directions

Derivative Synthesis

Recent studies focus on hydroxylated analogs, such as {(3R)-4-[1-(Diphenylmethyl)azetidin-3-yl]morpholin-3-yl}methanol (MW 338.4 g/mol), which exhibit enhanced solubility for intravenous formulations .

Computational Modeling

Density functional theory (DFT) studies predict binding affinities for kinase targets, guiding rational drug design .

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